molecular formula C8H10N2O B1346263 2-(1-Ethoxypropylidene)malononitrile CAS No. 35260-96-9

2-(1-Ethoxypropylidene)malononitrile

Cat. No. B1346263
Key on ui cas rn: 35260-96-9
M. Wt: 150.18 g/mol
InChI Key: GXMOSBIOUZALPM-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

Triethyl orthopropionate (1000 g, 5.5 mole) and malononitrile (363 g, 5.5 mole) were combined and refluxed for 5 hours. The reaction mixture was cooled to room temperature and the residue was distilled at 125°-143° C. (3-7 mm Hg) to afford 768.1 g (93%) of (1-ethoxypropylidene)malononitrile as an orange liquid.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
363 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OCC)(OCC)([O:4][CH2:5][CH3:6])[CH2:2][CH3:3].[C:13](#[N:17])[CH2:14][C:15]#[N:16]>>[CH2:5]([O:4][C:1](=[C:14]([C:13]#[N:17])[C:15]#[N:16])[CH2:2][CH3:3])[CH3:6]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC
Step Two
Name
Quantity
363 g
Type
reactant
Smiles
C(CC#N)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 125°-143° C. (3-7 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 768.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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